molecular formula C13H13ClN2 B8765625 3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole

3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole

Cat. No.: B8765625
M. Wt: 232.71 g/mol
InChI Key: RANMHKQOJANPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole is a heterocyclic compound that features both an indole and a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Friedländer reaction, where an appropriate ketone and an amine are cyclized in the presence of an acid catalyst. Another method involves the Povarov reaction, which is a [4+2] cycloaddition reaction between an imine and an alkene.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated tetrahydropyridine derivatives.

Scientific Research Applications

3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the tetrahydropyridine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-c]pyridine
  • 5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole is unique due to its specific combination of an indole and a tetrahydropyridine moiety. This structural arrangement allows for unique interactions with biological targets, which may not be possible with other similar compounds. The presence of the chloro substituent also adds to its reactivity and potential for further functionalization.

Properties

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

InChI

InChI=1S/C13H13ClN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2

InChI Key

RANMHKQOJANPJJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 15.1 g of 5-chloro-1H-indole, 30.7 g of the hydrate of 4-piperidone hydrochloride and 150 ml of 2 N methanolic potassium hydroxide solution was refluxed under an inert atmosphere for 71/2 hours and was allowed to stand overnight at room temperature. The mixture was poured into 1.5 liters of water and the mixture was extracted with ethyl acetate. The organic phase was washed with water, aqueous sodium chloride solution, was dried over magnesium sulfate and evaporated to dryness. The 20.5 g of residue were dissolved in 1 liter of refluxing benzene and the solution was filtered hot. The solution was cooled to induce crystallization and after 3 hours, the mixture was vacuum filtered. The recovered product was rinsed with benzene to obtain 10.2 g of 5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole melting at 177° C. The mother liquors were concentrated and crystallization induced to obtain 2.49 g of the said product melting at 175°-177° C. for a total yield of 12.69 g. For analysis, the product was purified by salification with an acid and then return to the basis.
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15.1 g
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hydrate
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30.7 g
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4-piperidone hydrochloride
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150 mL
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1.5 L
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Synthesis routes and methods II

Procedure details

A mixture of 5-chloro-1H-indole (25 g), piperidin-4-one, hydrate, hydrochloride (71 g), and potassium hydroxide (38 g) in ethanol (450 ml) was refluxed for 6 hours. After cooling inorganic salts were filtered off and ethanol evaporated in vacuo. To the remaining oil was added brine (500 ml) and ethyl acetate (2×200 ml). The organic phase was separated and worked-up as above. Yield of crude title product: 45 g (semicrystalline).
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25 g
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0 (± 1) mol
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71 g
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38 g
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450 mL
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solvent
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Synthesis routes and methods III

Procedure details

The title compound was prepared in a fashion similar to that described in Preparation 30 from 5-chloroindole (3.0 g, 20 mmol) and 4-piperidone hydrochloride hydrate (6.0 g, 40 mmol). The product was isolated as a yellow solid. Yield 1.45 g (31%). mp 185°-188° C. FDMS m/e=234 (M+ of free base).
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3 g
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6 g
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reactant
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Synthesis routes and methods IV

Procedure details

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